2-Oxopropane-1,3-diyl bis[3-(2,5-dioxopyrrolidin-1-yl)benzoate]
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Overview
Description
3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOYLOXY]-2-OXOPROPYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including pyrrolidinone and benzoate moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOYLOXY]-2-OXOPROPYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOYLOXY]-2-OXOPROPYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOYLOXY]-2-OXOPROPYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOYLOXY]-2-OXOPROPYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors, influencing signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid
- 2,5-Dioxopyrrolidin-1-yl acrylate
- 2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
Uniqueness
Compared to similar compounds, 3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOYLOXY]-2-OXOPROPYL 3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE exhibits unique properties due to the presence of multiple functional groups, which enhance its reactivity and versatility in various applications . Its ability to undergo diverse chemical reactions and its potential therapeutic benefits make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C25H20N2O9 |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
[3-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]oxy-2-oxopropyl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C25H20N2O9/c28-19(13-35-24(33)15-3-1-5-17(11-15)26-20(29)7-8-21(26)30)14-36-25(34)16-4-2-6-18(12-16)27-22(31)9-10-23(27)32/h1-6,11-12H,7-10,13-14H2 |
InChI Key |
VCKMNLCIHNOWCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OCC(=O)COC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
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